1-(6-chloro-1H-indol-3-yl)propan-2-one 1-(6-chloro-1H-indol-3-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383288
InChI: InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-3,5-6,13H,4H2,1H3
SMILES: CC(=O)CC1=CNC2=C1C=CC(=C2)Cl
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

1-(6-chloro-1H-indol-3-yl)propan-2-one

CAS No.:

Cat. No.: VC13383288

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloro-1H-indol-3-yl)propan-2-one -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 1-(6-chloro-1H-indol-3-yl)propan-2-one
Standard InChI InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-3,5-6,13H,4H2,1H3
Standard InChI Key SCYTUZAXEFMDQM-UHFFFAOYSA-N
SMILES CC(=O)CC1=CNC2=C1C=CC(=C2)Cl
Canonical SMILES CC(=O)CC1=CNC2=C1C=CC(=C2)Cl

Introduction

1-(6-chloro-1H-indol-3-yl)propan-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of indole derivatives.

Synthesis and Preparation

The synthesis of indole derivatives often involves methods such as the Fisher indole synthesis or other condensation reactions. For 1-(6-chloro-1H-indol-3-yl)propan-2-one, a plausible synthesis route might involve the reaction of a chloroindole with a suitable propan-2-one precursor.

Biological Activities and Applications

Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 1-(6-chloro-1H-indol-3-yl)propan-2-one is lacking, its structure suggests potential for similar applications.

Research Findings and Future Directions

Given the absence of direct research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. This would involve exploring its potential therapeutic applications and understanding its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator